(2,2'-Bipyridine)(2,2'-biquinoline)(1,10-phenanthroline)ruthenium(II)
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Overview
Description
(2,2’-Bipyridine)(2,2’-biquinoline)(1,10-phenanthroline)ruthenium(II) is a complex compound that belongs to the family of ruthenium-polypyridine complexes. These complexes are known for their rich electrochemical and photophysical properties, making them attractive for various scientific and industrial applications . The compound consists of ruthenium(II) ion coordinated with three different ligands: 2,2’-bipyridine, 2,2’-biquinoline, and 1,10-phenanthroline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)(2,2’-biquinoline)(1,10-phenanthroline)ruthenium(II) typically involves the reaction of ruthenium(II) chloride with the respective ligands in a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center . The resulting complex is then purified using chromatographic techniques.
Industrial Production Methods
This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale purification techniques such as recrystallization and column chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,2’-Bipyridine)(2,2’-biquinoline)(1,10-phenanthroline)ruthenium(II) undergoes various types of chemical reactions, including:
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as cerium(IV) ammonium nitrate and reducing agents like sodium borohydride. The reactions are typically carried out in solvents like acetonitrile, ethanol, or water under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ruthenium(III) complexes, while reduction reactions may regenerate the ruthenium(II) complex .
Scientific Research Applications
(2,2’-Bipyridine)(2,2’-biquinoline)(1,10-phenanthroline)ruthenium(II) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2,2’-Bipyridine)(2,2’-biquinoline)(1,10-phenanthroline)ruthenium(II) involves its ability to undergo metal-to-ligand charge transfer (MLCT) transitions. Upon light absorption, an electron is transferred from the ruthenium center to one of the ligands, creating an excited state. This excited state can participate in various photochemical and photophysical processes, including energy transfer, electron transfer, and the generation of reactive oxygen species . The molecular targets and pathways involved depend on the specific application, such as DNA binding in biological studies or electron transfer in catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
(2,2’-Bipyridine)(1,10-phenanthroline)ruthenium(II): This compound is similar but lacks the 2,2’-biquinoline ligand, which may affect its photophysical properties and reactivity.
(2,2’-Bipyridine)(2,2’-biquinoline)ruthenium(II): This compound lacks the 1,10-phenanthroline ligand, which can influence its electronic properties and stability.
(2,2’-Bipyridine)(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II): This compound includes a substituted bipyridine ligand, which can alter its photophysical and electrochemical behavior.
Uniqueness
The uniqueness of (2,2’-Bipyridine)(2,2’-biquinoline)(1,10-phenanthroline)ruthenium(II) lies in its combination of three different ligands, which provides a unique set of photophysical and electrochemical properties. This makes it particularly useful in applications requiring specific light absorption and emission characteristics, as well as in catalytic processes where multiple coordination sites are beneficial .
Properties
Molecular Formula |
C40H28N6Ru+2 |
---|---|
Molecular Weight |
693.8 g/mol |
IUPAC Name |
1,10-phenanthroline;2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+) |
InChI |
InChI=1S/C18H12N2.C12H8N2.C10H8N2.Ru/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-12H;1-8H;1-8H;/q;;;+2 |
InChI Key |
XSIWSXAJVPHLSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru+2] |
Origin of Product |
United States |
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